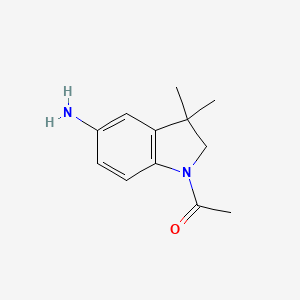![molecular formula C38H26N8Ru+2 B13128866 2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene” is a complex coordination compound that features a ruthenium(2+) ion coordinated with multiple nitrogen-containing heterocyclic ligands. This compound is of significant interest in the fields of coordination chemistry and materials science due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(2+) with the ligands 2-pyridin-2-ylpyridine and 2-quinolin-2-ylquinoline. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the ruthenium ion. The ligands are dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the ruthenium precursor, often ruthenium(III) chloride, is added. The mixture is then heated under reflux conditions to facilitate the coordination reaction. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the electronic properties of the compound.
Reduction: The compound can be reduced back to its original oxidation state or lower, depending on the reducing agent used.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes. Substitution reactions can produce a wide range of coordination compounds with different ligands .
科学研究应用
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the nitrogen atoms of the ligands. This coordination alters the electronic properties of the ruthenium ion, enabling it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA and proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings coordinated to a metal center.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic ligand that forms stable complexes with metal ions.
2-(Pyridin-2-yl)quinoline: A compound with similar structural features but different electronic properties.
Uniqueness
The uniqueness of “2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene” lies in its complex structure and the presence of multiple nitrogen-containing ligands. This complexity provides it with unique electronic and photophysical properties, making it suitable for a wide range of applications in chemistry, biology, and materials science .
属性
分子式 |
C38H26N8Ru+2 |
|---|---|
分子量 |
695.7 g/mol |
IUPAC 名称 |
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene |
InChI |
InChI=1S/C18H12N2.C10H6N4.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-6H;1-8H;/q;;;+2 |
InChI 键 |
PSCXQPZPCCZIDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


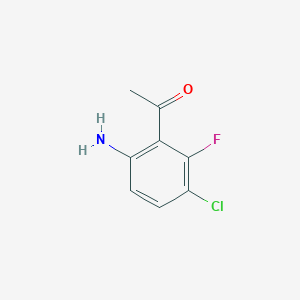

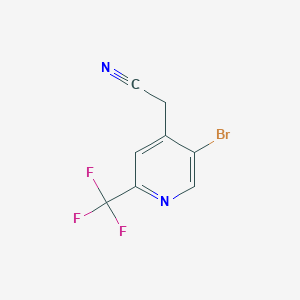
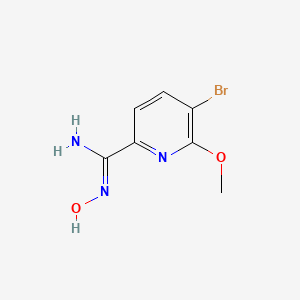
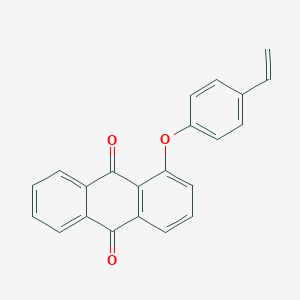
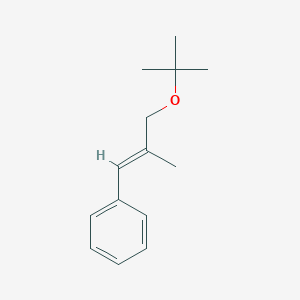
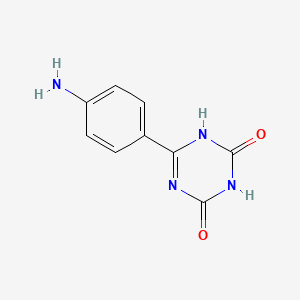
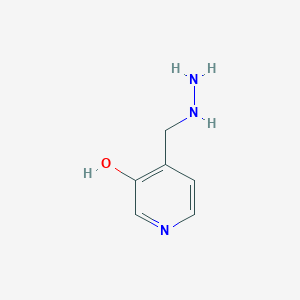

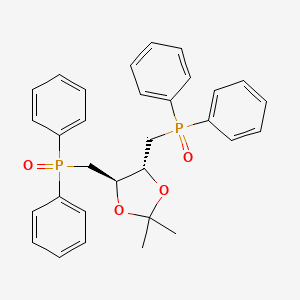
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
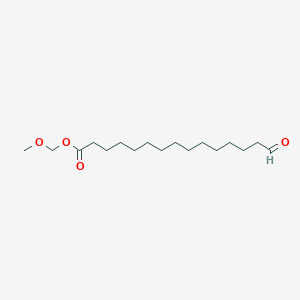
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
